1-Butyl-3-methylimidazolium chloride
Overview
Description
1-Butyl-3-methylimidazolium chloride ([bmim]Cl) is an ionic liquid with distinctive characteristics such as low volatility and high thermal stability. It has been a subject of interest due to its versatility in chemical synthesis, catalysis, and materials science.
Synthesis Analysis
The synthesis of [bmim]Cl typically involves the alkylation of N-methylimidazole with 1-chlorobutane. Studies have optimized the synthesis conditions, achieving high purity and yield of [bmim]Cl through careful control of reaction temperature, time, and the molar ratio of reactants (L. Fusheng, 2013).
Molecular Structure Analysis
X-ray crystallography and vibrational spectroscopy analyses reveal that [bmim]Cl forms a hydrogen bonding network involving the chloride anion and the imidazolium ring as well as hydrophobic interactions between alkyl groups. This leads to a unique corrugated sheets structure in the crystalline state, which might partially persist in the liquid state (S. Saha et al., 2003).
Chemical Reactions and Properties
[bmim]Cl not only serves as a solvent but also plays a role in enhancing the kinetics of reactions such as cellulose depolymerization by improving the Hammett acidity of the catalyst. This highlights its multifunctional role in facilitating chemical transformations (H. F. N. de Oliveira et al., 2015).
Physical Properties Analysis
The melting and freezing behaviors of [bmim]Cl have been studied using differential scanning calorimetry, revealing characteristic features such as wide pre-melting ranges and excessive supercooling. These properties are influenced by the dynamics of the butyl group conformations in the [bmim]+ cation (K. Nishikawa et al., 2007).
Chemical Properties Analysis
The solubility of cellulose in [bmim]Cl and the influence of the ionic liquid on the tritylation reaction of cellulose have been explored, demonstrating the ability of [bmim]Cl to dissolve cellulose and its effect on the degree of substitution in the modification reactions. This emphasizes the solvent's unique properties in promoting homogeneous reactions (T. Erdmenger et al., 2007).
Scientific Research Applications
1. Extractive Desulfurization of Liquid Fuel
- Application Summary: BMIMCl is used as a green material for extractive deep desulfurization of liquid fuel . This process is important for reducing sulfur content in fuels, which is a major source of air pollution .
- Methods of Application: BMIMCl is synthesized by a nucleophilic substitution reaction of n-methylimidazolium and 1-chlorobutane . The effects of reaction time, temperature, sulfur compounds, and recycling of IL without regeneration on dibenzothiophene removal of liquid fuel were studied .
- Results: In the extractive desulfurization process, the removal of dibenzothiophene in n-dodecane using BMIMCl was 81% with a mass ratio of 1:1, in 30 minutes at 30°C under mild reaction conditions .
2. Dissolution and Fractionation of Lignocellulosic Biomass
- Application Summary: BMIMCl has the unique ability to dissolve and fractionate lignocellulosic biomass, which is crucial for the development of green biorefining technologies .
- Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs .
- Results: The study provided new insights into the thermal stability of BMIMCl-based ionic liquids and their degradation products formed at 150°C during 6- and 24-hour thermal treatment .
3. Electrolytes in Lithium/Sodium Ion Batteries
- Application Summary: BMIMCl exhibits high ionic conductivity and is used as an electrolyte in lithium/sodium ion batteries .
4. Dye-Sensitized Solar Cells
5. Synthesis of Conducting Polymers
6. Acidic Catalyst for Alkylation
- Application Summary: BMIMCl, in combination with aluminium chloride, forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .
7. Acid-Catalysis for Cellulose Depolymerisation
- Application Summary: BMIMCl enhances the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures . This process is crucial for the depolymerisation of cellulose .
8. Preparation of Other Ionic Liquids
- Application Summary: BMIMCl can be used as a precursor for the preparation of other ionic liquids by anion metathesis .
9. Synthesis of Intercalation Electrode Materials
- Application Summary: BMIMCl is used as a medium for the synthesis of intercalation electrode materials .
10. Catalyst for Biodiesel Production
- Application Summary: BMIMCl, in combination with other substances, can act as a catalyst for the production of biodiesel .
11. Solvent for Cellulose Processing
- Application Summary: BMIMCl is used as a solvent for cellulose processing . This process is crucial for the development of green chemistry technologies .
12. Medium for Organic Reactions
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQNOXQSTVAIC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6031461 | |
Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Butylmethylimidazolium chloride | |
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Product Name |
1-Butyl-3-methylimidazolium chloride | |
CAS RN |
79917-90-1 | |
Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79917-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butylmethylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079917901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butyl-1-methyl-1H-imidazol-3-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLMETHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PS77334A | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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